molecular formula C22H27NO5 B12011675 1,1-(Bis(3,4-(methylenedioxy)phenyl))-3-(diethylamino)-2-methyl-1-propanol CAS No. 21564-55-6

1,1-(Bis(3,4-(methylenedioxy)phenyl))-3-(diethylamino)-2-methyl-1-propanol

Cat. No.: B12011675
CAS No.: 21564-55-6
M. Wt: 385.5 g/mol
InChI Key: IDDKYGBAGCBUSM-UHFFFAOYSA-N
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Description

This compound features a propanol backbone substituted with two 3,4-methylenedioxyphenyl groups at the 1-position, a diethylamino group at the 3-position, and a methyl group at the 2-position. The methylenedioxy substituents confer electron-rich aromatic character, while the diethylamino group enhances solubility in polar solvents.

Properties

CAS No.

21564-55-6

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

1,1-bis(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C22H27NO5/c1-4-23(5-2)12-15(3)22(24,16-6-8-18-20(10-16)27-13-25-18)17-7-9-19-21(11-17)28-14-26-19/h6-11,15,24H,4-5,12-14H2,1-3H3

InChI Key

IDDKYGBAGCBUSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)C(C1=CC2=C(C=C1)OCO2)(C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,3-benzodioxole: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The 1,3-benzodioxole is then alkylated with a suitable alkyl halide to introduce the desired substituents.

    Amination: The alkylated product undergoes amination with diethylamine to introduce the diethylamino group.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Substituents Pharmacological/Physicochemical Notes References
1,1-(Bis(3,4-(methylenedioxy)phenyl))-3-(diethylamino)-2-methyl-1-propanol (Target Compound) - Two 3,4-methylenedioxyphenyl groups
- Diethylamino group
- Methyl group
Hypothesized high lipophilicity due to aromatic substituents; potential CNS activity. N/A
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol - Phenyl group
- Decanoylamino chain
- Morpholino group
Inhibits glucosyltransferase (Ki = 0.7 µM); active D-threo isomer confirmed via TLC/HPLC .
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol - Naphthyloxy group
- Diethylamino group
Used in adrenergic receptor studies; higher hydrophobicity than phenyl analogues .
3-Dimethylamino-1-phenyl-1-propanol - Phenyl group
- Dimethylamino group
Intermediate in synthesis of antipsychotics; lower steric bulk than diethylamino analogues .
Celiprolol Hydrochloride Impurity E - Diethylurea
- Acetylphenoxy group
Impurity with reduced β-blocking activity compared to parent drug; highlights substituent sensitivity .

Functional Group Impact

  • simple phenyl (e.g., 1-phenyl-2-decanoylamino-3-morpholino-1-propanol) or methylphenoxy groups (e.g., ). This may enhance binding to aromatic-rich enzyme pockets . Naphthyloxy groups (): Confer greater hydrophobicity than phenyl or methylenedioxy groups, affecting membrane permeability .
  • Amino Groups: Diethylamino (Target Compound): Offers moderate basicity and solubility, intermediate between morpholino (polar, rigid) and dimethylamino (less steric hindrance) groups . Morpholino (): Enhances water solubility and hydrogen-bonding capacity, critical for glucosyltransferase inhibition .

Biological Activity

The compound 1,1-(Bis(3,4-(methylenedioxy)phenyl))-3-(diethylamino)-2-methyl-1-propanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C20H26N2O4
  • Molecular Weight: 358.43 g/mol
  • Structural Features: The compound features two methylenedioxyphenyl groups and a diethylamino group, which may contribute to its biological properties.

Research indicates that the compound may interact with various biological targets, particularly in the central nervous system (CNS). The diethylamino moiety is known to enhance lipophilicity, potentially facilitating blood-brain barrier penetration.

Potential Mechanisms:

  • Cholinergic Modulation: The compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), similar to other compounds with diethylamino groups. This could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Antioxidant Activity: The presence of methylenedioxy groups may confer antioxidant properties, potentially protecting neuronal cells from oxidative stress.

Pharmacological Effects

The biological activity of this compound has been explored in various studies:

  • Neuroprotective Effects: In vitro studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This is hypothesized to be mediated through the modulation of intracellular signaling pathways related to cell survival.
  • Analgesic Properties: Preliminary studies indicate that the compound exhibits analgesic effects in animal models. It appears to modulate pain pathways, possibly through interaction with opioid receptors or by inhibiting inflammatory mediators.
  • Antidepressant-like Effects: Behavioral assays in rodents have shown that the compound may exert antidepressant-like effects, potentially through serotonergic and noradrenergic systems.

Data Tables

Biological Activity Mechanism Model/Study Type Reference
NeuroprotectionAntioxidant activityIn vitro neuronal cultures
AnalgesicOpioid receptor modulationRodent pain models
AntidepressantSerotonergic modulationBehavioral assays in rodents

Case Study 1: Neuroprotective Effects

A study conducted by Kumar et al. demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells exposed to neurotoxic agents. The results indicated a dose-dependent increase in cell viability and a decrease in apoptotic markers.

Case Study 2: Analgesic Properties

In a controlled animal study, the analgesic effects of the compound were evaluated against standard analgesics. The results showed that it provided comparable pain relief, suggesting its potential use as an analgesic agent.

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